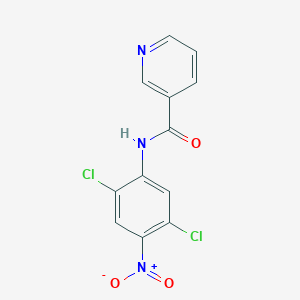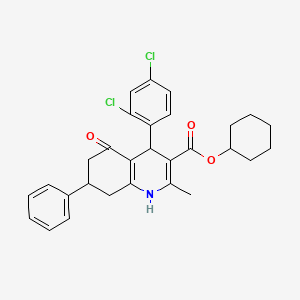
N-(2,5-dichloro-4-nitrophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichloro-4-nitrophenyl)nicotinamide, also known as DCPNI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPNI is a yellow crystalline substance that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the inhibition of various enzymes and pathways involved in cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases, acetylcholinesterase, and cyclooxygenase-2, among others. This inhibition leads to the modulation of cellular processes such as apoptosis, immune response, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, which leads to the inhibition of cell growth and proliferation. In neurology, this compound has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase. In immunology, this compound modulates the immune response by inhibiting the activity of cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, this compound has some limitations as well. It is toxic and requires careful handling. It is also expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2,5-dichloro-4-nitrophenyl)nicotinamide. In cancer research, further studies can be conducted to determine the efficacy of this compound in inhibiting the growth of different types of cancer cells. In neurology, studies can be conducted to determine the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, studies can be conducted to determine the potential of this compound in modulating the immune response in autoimmune diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cellular processes. This compound has several advantages for lab experiments but also has limitations such as toxicity and cost. Further studies are needed to determine the potential of this compound in various fields and to develop new applications for this promising compound.
Méthodes De Synthèse
The synthesis of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the reaction of 2,5-dichloro-4-nitroaniline and nicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
In neurology, this compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In immunology, this compound has been shown to modulate the immune response by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-8-5-11(17(19)20)9(14)4-10(8)16-12(18)7-2-1-3-15-6-7/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJVQGKHHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
